molecular formula C17H27NO3 B177174 Pramoxine CAS No. 140-65-8

Pramoxine

Cat. No.: B177174
CAS No.: 140-65-8
M. Wt: 293.4 g/mol
InChI Key: DQKXQSGTHWVTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pramocaine is a member of the class of morpholines that is morpholine substituted at the nitrogen atom by a 3-(4-butoxyphenoxy)propyl group. It has a role as a local anaesthetic. It is a member of morpholines and an aromatic ether.
Pramocaine (also known as pramoxine or this compound HCI) is a topical anesthetic and antipruritic. It is used for many dermatological and anorectal/anogenital conditions including minor cuts/burns, insect bites, hives/rashes due to poison ivy exposure, hemorrhoids and other anorectal/anogenital disorders. Pramocaine is available by itself and in combination with other medications in various topical preparations. It works by preventing ionic fluctuations needed for neuron membrane depolarization and action potential propagation.
Pramocaine is a morpholine derivative with local anesthetic property. Pramocaine decreases the permeability of the neuronal membrane to sodium ions by reversibly binding to and inhibiting voltage-gated sodium channels. This results in stabilization of the membrane and, thereby inhibiting the ionic fluxes required for membrane depolarization, hence resulting in the failure to initiate a propagated action potential and subsequent conduction blockade.
See also: this compound Hydrochloride (active moiety of);  Hydrocortisone;  this compound (component of).

Properties

IUPAC Name

4-[3-(4-butoxyphenoxy)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18/h5-8H,2-4,9-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKXQSGTHWVTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

637-58-1 (hydrochloride)
Record name Pramocaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8040692
Record name Pramocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pramocaine reversibly binds and inhibits voltage gated sodium channels on neurons decreasing sodium permeability into the cell. This stabilizes the membrane and prevents ionic fluctuations needed for depolarization stopping any action potential propagation.
Record name Pramocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

140-65-8
Record name Pramoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pramocaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pramocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pramocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAMOXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/068X84E056
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pramoxine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pramoxine
Reactant of Route 3
Reactant of Route 3
Pramoxine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pramoxine
Reactant of Route 5
Reactant of Route 5
Pramoxine
Reactant of Route 6
Reactant of Route 6
Pramoxine
Customer
Q & A

Q1: How does pramoxine hydrochloride exert its anesthetic effect?

A1: this compound hydrochloride functions as a local anesthetic by reversibly binding to voltage-gated sodium channels on neuronal membranes. [] This interaction blocks the influx of sodium ions, which is crucial for membrane depolarization and the generation of action potentials. [] By inhibiting nerve impulse propagation, this compound hydrochloride effectively blocks pain signals from reaching the brain.

Q2: What is the molecular formula and weight of this compound hydrochloride?

A2: The molecular formula of this compound hydrochloride is C17H27NO3 · HCl, and its molecular weight is 329.87 g/mol. []

Q3: Is there any spectroscopic data available for this compound hydrochloride?

A3: While the provided research does not delve into detailed spectroscopic characterization, high-pressure liquid chromatography (HPLC) is a commonly employed method for analyzing this compound hydrochloride in various formulations. [, ] Different HPLC methods utilize various mobile phases and detectors to achieve optimal separation and detection. [, , , , ]

Q4: What is the stability of this compound hydrochloride in different formulations?

A4: Studies have investigated this compound hydrochloride incorporated into various topical formulations, including lotions, creams, and aerosol foams. [, , , , , ] Research suggests that this compound hydrochloride demonstrates good stability in these formulations, particularly when combined with other active ingredients like hydrocortisone. [, , , , , , ]

Q5: Are there any specific formulation challenges associated with this compound hydrochloride?

A5: Due to its lipophilic nature, formulating this compound hydrochloride for optimal delivery can be challenging. Researchers have explored nanostructured lipid carriers (NLCs) as a potential solution to enhance drug loading, stability, and skin retention time. []

Q6: What are the primary clinical applications of this compound hydrochloride?

A6: this compound hydrochloride is primarily used topically to alleviate itching and pain associated with various skin conditions, including atopic dermatitis, insect bites, and hemorrhoids. [, , , , , ]

Q7: How does this compound hydrochloride compare to hydrocortisone in treating pruritus?

A7: A study comparing a ceramide-containing cream with 1% this compound hydrochloride to a 1% hydrocortisone cream found comparable itch relief over an 8-hour period after a single application. [] This suggests that this compound hydrochloride can be as effective as hydrocortisone in providing short-term relief from itching.

Q8: Has this compound hydrochloride demonstrated efficacy in treating uremic pruritus?

A8: Yes, a randomized, double-blind, controlled trial demonstrated that a this compound-based anti-itch lotion was more effective than a control lotion in reducing itch intensity in adult hemodialysis patients suffering from uremic pruritus. [] Patients using the this compound lotion experienced a 61% decrease in itch intensity compared to a 12% reduction in the control group. []

Q9: Are there any known drug interactions associated with this compound hydrochloride?

A9: While specific drug interactions are not extensively documented, caution should be exercised when using this compound hydrochloride concurrently with other topical agents, as this may increase the risk of skin irritation or allergic reactions.

Q10: Has any resistance to this compound hydrochloride been reported?

A10: There are no documented cases of resistance developing to this compound hydrochloride.

Q11: What analytical techniques are employed for the quantification of this compound hydrochloride?

A13: High-pressure liquid chromatography (HPLC) is the primary analytical technique used to quantify this compound hydrochloride in pharmaceutical formulations and biological samples. [, , , , ] Gas chromatography with atomic emission detection (GC-AED) has also been explored for this purpose. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.